molecular formula C13H17BCl2O2 B1435676 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1800284-57-4

2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1435676
CAS RN: 1800284-57-4
M. Wt: 287 g/mol
InChI Key: VNJXXCUJAVXQHP-UHFFFAOYSA-N
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Description

“2,4-Dichlorobenzyl alcohol” is a constituent of commercially available lozenges for acute sore throat caused by upper respiratory tract infections . It is also known as an organic building block containing an isocyanate group .


Synthesis Analysis

A method for synthesizing the 2,4-dichlorobenzoyl chloride, which is an important organic synthesis intermediate, has been described in a patent . Another approach to synthesize dichlorobenzonitriles by selective ammoxidation has been reported .


Molecular Structure Analysis

The molecular weight of “2,4-Dichlorobenzyl alcohol” is 177.03 . The molecular weight of “2,4-Dichlorobenzyl chloride” is 195.47 .


Physical And Chemical Properties Analysis

The density of “2,4-Dichlorobenzyl chloride” is 1.407 g/mL at 25 °C . The boiling point is 248 °C .

Scientific Research Applications

Synthesis Techniques and Inhibitory Activity

The synthesis of derivatives of 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, such as 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been explored, demonstrating their potential in inhibiting serine proteases including thrombin. These compounds exhibit specific coordination characteristics in both solid state and solution, showcasing their unique chemical behavior and potential applications in biochemical research (Spencer et al., 2002).

Structural Features and Applications

The detailed structural analysis of compounds related to this compound, such as the study of its pinacolato derivatives, reveals intricate features like centrosymmetry and specific bond lengths. These insights are crucial for understanding the compound's reactivity and potential in material science and catalysis (Clegg et al., 1996).

Catalysis and Organic Synthesis

Catalytic Applications

The compound's utility in catalysis, particularly in the dehydrogenative borylation of vinylarenes to produce regio- and stereodefined (E)-2-arylethenylboronates, highlights its role in synthesizing complex organic molecules with high precision. This application is significant in developing pharmaceuticals and fine chemicals, showcasing the compound's versatility in organic synthesis (Murata et al., 2002).

Synthetic Building Blocks

The development of new building blocks for synthesizing biologically active compounds and odorants, as demonstrated by the alternative synthesis of retinoid agonist disila-bexarotene using derivatives of this compound, underscores the compound's utility in drug discovery and development. This application opens avenues for creating novel therapeutic agents with enhanced efficacy and specificity (Büttner et al., 2007).

Material Science and Polymer Chemistry

Polymer Synthesis

The compound's role in synthesizing novel polymers with potential applications in materials science, such as the development of deeply colored polymers containing isoDPP units, demonstrates its importance in creating advanced materials with specific optical properties. These materials could find applications in electronics, photonics, and as functional coatings, highlighting the compound's contribution to material innovation (Welterlich et al., 2012).

Safety and Hazards

“2,4-Dichlorobenzyl chloride” is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The demand for “2,4-Dichlorobenzyl Alcohol” in the United States market has witnessed a significant upswing in recent years. This compound plays a crucial role in various industrial applications, particularly in the production of pharmaceuticals, personal care products, and agrochemicals .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-10(15)7-11(9)16/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJXXCUJAVXQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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